1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-3-methylpiperidine oxalate
Overview
Description
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-3-methylpiperidine oxalate is a useful research compound. Its molecular formula is C18H25BrClNO6 and its molecular weight is 466.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 465.05538 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Fate and Sorption
The environmental fate and sorption behavior of related phenoxy herbicides have been extensively studied. These compounds, which share structural similarities with 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-3-methylpiperidine oxalate, exhibit complex interactions with soil components. Sorption to soil organic matter and minerals plays a significant role in their environmental mobility and persistence. Studies suggest that soil organic matter and iron oxides are critical sorbents for these herbicides, indicating that similar compounds may exhibit comparable environmental behavior (Werner, Garratt, & Pigott, 2012).
Herbicide Toxicity and Environmental Impact
Research on the toxicity and environmental impact of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound related to the target chemical, highlights the global concern over the use of such herbicides. Studies have revealed the widespread presence of 2,4-D in environmental matrices and its potential adverse effects on non-target species, suggesting the need for a comprehensive understanding of the environmental fate of similar compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Analytical Methods for Determining Antioxidant Activity
The determination of antioxidant activity is crucial in evaluating the environmental and health impacts of various compounds, including herbicides. A range of analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) assays, are employed to assess the scavenging capacity of antioxidants. These methods are essential for understanding the oxidative stress potential of compounds in biological systems and the environment (Munteanu & Apetrei, 2021).
Biodegradation and Environmental Fate of Organic Pollutants
The biodegradation and fate of organic pollutants, such as ethyl tert-butyl ether (ETBE), in soil and groundwater have been extensively reviewed. Microorganisms capable of degrading ETBE and similar compounds aerobically or via cometabolism have been identified. This research provides insights into the potential for natural attenuation and bioremediation of contaminants related to this compound in the environment (Thornton et al., 2020).
Properties
IUPAC Name |
1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrClNO2.C2H2O4/c1-13-3-2-6-19(12-13)7-8-20-9-10-21-16-5-4-14(18)11-15(16)17;3-1(4)2(5)6/h4-5,11,13H,2-3,6-10,12H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCWMJQGVKBJRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOCCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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